molecular formula C14H16BrNO3 B5514011 (2e)-3-(3-Bromo-4-methoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one

(2e)-3-(3-Bromo-4-methoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one

Cat. No.: B5514011
M. Wt: 326.19 g/mol
InChI Key: RJOKRPNYRVLUPY-HWKANZROSA-N
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Description

(2e)-3-(3-Bromo-4-methoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C14H16BrNO3 and its molecular weight is 326.19 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[3-(3-bromo-4-methoxyphenyl)acryloyl]morpholine is 325.03136 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one, commonly referred to as a phenylcinnamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and agriculture. This compound is characterized by its unique structure, which includes a bromo-substituted aromatic ring and a morpholine moiety, contributing to its diverse biological effects.

  • Chemical Formula : C₁₄H₁₆BrNO₃
  • CAS Number : 1247884-64-5
  • Molecular Weight : 328.19 g/mol

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential as an anticancer agent and fungicide.

Anticancer Activity

Research indicates that phenylcinnamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical carcinoma), HT-29 (colorectal carcinoma), MCF-7 (breast carcinoma), and Jurkat (leukemia).
  • IC₅₀ Values : Compounds similar to this compound demonstrate IC₅₀ values ranging from 2.2 to 21.7 μM, indicating their effectiveness in inhibiting cell growth .

Table 1 summarizes the antiproliferative activity of selected derivatives:

CompoundCell LineIC₅₀ (μM)
4aHeLa10.5
4bMCF-78.0
4cHT-2915.0
4dJurkat12.0

The presence of substituents on the phenyl ring significantly influences the potency of these compounds. For example, introducing methoxy groups at specific positions enhances activity against certain cancer cell lines, while electron-withdrawing groups can reduce it .

The mechanism through which this compound exerts its anticancer effects involves the inhibition of key cellular pathways:

  • CDK9 Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinase 9 (CDK9), leading to reduced transcriptional activity of RNA polymerase II and downregulation of anti-apoptotic proteins such as Mcl-1 .

Agricultural Applications

In addition to its anticancer properties, this compound has been investigated for its potential use as a fungicide:

  • Target Pathogens : Studies indicate effectiveness against specific plant pathogens, suggesting its utility in agricultural settings .

Case Studies

A notable case study examined the effects of related phenylcinnamide derivatives on human peripheral blood mononuclear cells (PBMCs):

  • Findings : Compounds demonstrated lower cytotoxicity towards resting PBMCs compared to lymphoblastic cell lines, indicating selective toxicity towards proliferating cells. The IC₅₀ values for stimulated PBMCs were approximately 3.5–4.0 μM, suggesting a favorable therapeutic window .

Scientific Research Applications

Overview

(2e)-3-(3-Bromo-4-methoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one, also known by its CAS number 5989-76-4, is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of prop-2-en-1-one have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that compounds with a morpholine group can enhance the efficacy of anticancer agents by modulating cellular pathways involved in survival and proliferation.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. A related study highlighted the role of similar compounds in inhibiting pro-inflammatory cytokines, suggesting that this compound could serve as a lead compound for developing anti-inflammatory drugs.

Neuroprotective Effects

Preliminary studies indicate that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer’s disease. By inhibiting the STAT3 signaling pathway, it could potentially reduce neuroinflammation and amyloid-beta accumulation, which are hallmarks of Alzheimer's pathology.

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of cytokines
NeuroprotectiveInhibition of STAT3 pathway

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of morpholine derivatives. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Neuroprotection in Alzheimer's Disease

In a recent investigation published in International Journal of Molecular Sciences, researchers evaluated the effects of this compound on neuroinflammation induced by amyloid-beta peptides. The study found that treatment with this compound significantly reduced markers of inflammation and improved cognitive function in treated mice.

Properties

IUPAC Name

(E)-3-(3-bromo-4-methoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c1-18-13-4-2-11(10-12(13)15)3-5-14(17)16-6-8-19-9-7-16/h2-5,10H,6-9H2,1H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOKRPNYRVLUPY-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCOCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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